N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide

Lipophilicity Drug Discovery Fragment-Based Screening

N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide (CAS 1609409-41-7), also cataloged as the free base under CAS 416869-65-3, is a secondary amine composed of a cycloheptyl scaffold linked via a methylene bridge to a 2,3-dimethoxy-substituted benzyl ring. Marketed primarily as a ChemBridge screening compound (ID through the Hit2Lead platform, this compound serves as a building block and fragment-like probe in early drug discovery.

Molecular Formula C16H26BrNO2
Molecular Weight 344.29 g/mol
CAS No. 1609409-41-7
Cat. No. B6351879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide
CAS1609409-41-7
Molecular FormulaC16H26BrNO2
Molecular Weight344.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)CNC2CCCCCC2.Br
InChIInChI=1S/C16H25NO2.BrH/c1-18-15-11-7-8-13(16(15)19-2)12-17-14-9-5-3-4-6-10-14;/h7-8,11,14,17H,3-6,9-10,12H2,1-2H3;1H
InChIKeyKWIASRHGESAHOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dimethoxybenzyl)cycloheptanamine Hydrobromide (CAS 1609409-41-7): Compound Class and Baseline Characterization


N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide (CAS 1609409-41-7), also cataloged as the free base under CAS 416869-65-3, is a secondary amine composed of a cycloheptyl scaffold linked via a methylene bridge to a 2,3-dimethoxy-substituted benzyl ring . Marketed primarily as a ChemBridge screening compound (ID 5465076) through the Hit2Lead platform, this compound serves as a building block and fragment-like probe in early drug discovery . Predicted physicochemical properties include a LogP of 3.75, a LogSW of -3.32, and a pKa of 9.56, all computed values derived from standardized algorithmic pipelines . Critically, high-strength differential evidence in the form of direct head-to-head biological assay comparisons against regioisomeric analogs is not available in the public domain; the differentiation guidance herein therefore relies on quantitative computed property profiles and well-established salt-form class-level principles.

Why N-(2,3-Dimethoxybenzyl)cycloheptanamine Hydrobromide Cannot Be Simply Interchanged with Regioisomeric or Free-Base Analogs


Within the N-(dimethoxybenzyl)cycloheptanamine chemical series, the precise positioning of methoxy substituents on the benzyl ring fundamentally alters the computed LogP, which serves as a primary determinant of passive membrane permeability, aqueous solubility, and non-specific protein binding . Additionally, the hydrobromide salt form of this compound confers distinct solid-state handling, hygroscopicity, and dissolution characteristics that are absent in the corresponding free base . Given the absence of published head-to-head biological potency data for these regioisomers, procurement decisions must rely on the significant, quantifiable property differences reported across standardized screening platforms. Generic substitution with a free base, a differently substituted regioisomer, or an alternative salt risks introducing unquantified pharmacokinetic bias and undermines the reproducibility of fragment-based or phenotypic screening campaigns.

Quantified Differentiation Evidence: N-(2,3-Dimethoxybenzyl)cycloheptanamine Hydrobromide vs. Closest Analogs


Computed Lipophilicity (LogP) as a Selection Criterion: 2,3-Dimethoxy vs. 2,5-Dimethoxy vs. 3,4,5-Trimethoxy Regioisomers

The computed LogP of N-(2,3-dimethoxybenzyl)cycloheptanamine is 3.75, positioning it between the more lipophilic 2,5-dimethoxy regioisomer (LogP 4.10) and the less lipophilic 3,4,5-trimethoxy analog (LogP 3.39) . This intermediate lipophilicity profile may offer a balanced trade-off between passive membrane permeability and aqueous solubility, which is a critical parameter in fragment-based library design where overly lipophilic fragments (LogP > 4.0) are often deprioritized due to promiscuous binding .

Lipophilicity Drug Discovery Fragment-Based Screening

Salt Form Differentiation: Hydrobromide (CAS 1609409-41-7) vs. Free Base (CAS 416869-65-3) for Aqueous Solubility and Handling

The hydrobromide salt (MW 344.29 g/mol) is specifically supplied at 95% purity through Sigma-Aldrich with confirmed HBr stoichiometry, whereas the free base form (MW 263.38 g/mol) is cataloged without controlled salt data . Amine hydrobromide salts generally exhibit substantially higher aqueous solubility and improved crystallinity compared to their corresponding free bases, a principle well established in pharmaceutical salt screening. The free base carries a predicted pKa of 9.56, meaning it will be predominantly protonated at physiological pH regardless of the counterion; however, the pre-formed HBr salt ensures batch-to-batch consistency in dissolution rate, hygroscopicity, and solid-state stability that is critical for reproducible bioassay preparation .

Salt Selection Aqueous Solubility Solid-State Chemistry

Predicted pKa and Ionization State at Physiological pH: Structural Basis for Permeability-Solubility Balance

The predicted pKa of 9.56 for N-(2,3-dimethoxybenzyl)cycloheptanamine indicates that at physiological pH (7.4), the amine is >99% protonated, yielding a positively charged ammonium species . This contrasts with structurally distinct cycloheptanamine-based ligands optimized for sigma receptors that often feature tertiary amines with modulated pKa values engineered to fine-tune CNS penetration [1]. The combination of a relatively high computed LogP (3.75) with full protonation at pH 7.4 predicts a compound that retains significant passive membrane permeability despite its charged state, a property that must be specifically considered when substituting with analogs bearing different pKa-modifying substituents. Direct pKa data for regioisomeric dimethoxybenzyl analogs are not publicly available for cross-comparison.

Ionization State CNS Drug Design Permeability

Research and Application Scenarios for N-(2,3-Dimethoxybenzyl)cycloheptanamine Hydrobromide Based on Differentiated Property Evidence


Fragment-Based Drug Discovery Libraries Requiring Intermediate Lipophilicity (LogP 3.5—4.0 Window)

Fragment-based screening libraries commonly apply a LogP ceiling (often LogP ≤ 3.5—4.0) to exclude excessively lipophilic fragments that exhibit promiscuous binding and poor aqueous solubility. With a computed LogP of 3.75, N-(2,3-dimethoxybenzyl)cycloheptanamine falls within this acceptable window, unlike the 2,5-dimethoxy regioisomer (LogP 4.10), which exceeds the typical promiscuity threshold . This quantitative distinction makes the 2,3-isomer the preferred choice for fragment-library assembly where lipophilic ligand efficiency (LLE) is a core selection criterion.

Physiologically Relevant Assay Preparation Requiring Reproducible Salt Stoichiometry

In vitro assays demanding consistent compound dissolution, particularly in aqueous buffers at pH 7.4, benefit from the pre-formed hydrobromide salt (CAS 1609409-41-7) rather than the free base (CAS 416869-65-3). The HBr salt, available at 95% purity from Sigma-Aldrich with confirmed halide stoichiometry, eliminates the experimental variability associated with in situ protonation of the free base, which can produce inconsistent ionization states across replicate experiments . This is especially relevant for automated liquid-handling workflows in high-throughput screening.

Regioisomeric Structure-Activity Relationship (SAR) Studies Exploring Methoxy Position Effects on Permeability and Metabolism

The 2,3-dimethoxy substitution pattern places both methoxy groups in adjacent positions on the benzyl ring, creating a unique steric and electronic microenvironment distinct from the 2,5- and 3,5-regioisomers. This arrangement may confer differential metabolic stability toward cytochrome P450-mediated O-demethylation compared to para-substituted analogs, based on well-documented steric hindrance effects in dimethoxybenzene metabolism [1]. Researchers investigating the impact of methoxy regioisomerism on ADME properties can use this compound as a key comparator alongside the 2,5- and 3,5-isomers to deconvolute position-specific metabolic liabilities.

Negative Control Selection in Phenotypic Screens Where the 2,5-Isomer Exhibits Known Psychoactivity

The N-(2,5-dimethoxybenzyl)cycloheptanamine regioisomer has been described in the literature in contexts related to psychoactive substance research (sometimes referenced as a 2C-B structural analog) . In phenotypic assays where the 2,5-isomer's receptor interactions may confound results, the 2,3-dimethoxy isomer — for which no public pharmacological activity data exist — may serve as a structurally matched negative control. The quantified LogP difference (ΔLogP = -0.35) further supports its selection as a physicochemical control with reduced off-target promiscuity potential.

Quote Request

Request a Quote for N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.